molecular formula C5H9O8P2-3 B1262968 (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate CAS No. 396726-03-7

(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate

Cat. No.: B1262968
CAS No.: 396726-03-7
M. Wt: 259.07 g/mol
InChI Key: MDSIZRKJVDMQOQ-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) is a critical intermediate in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, an alternative isoprenoid biosynthesis route utilized by most eubacteria, algae, and plant plastids . This pathway converts pyruvate and glyceraldehyde-3-phosphate into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors of isoprenoids such as terpenes, sterols, and carotenoids. HMBPP is the penultimate metabolite in the MEP pathway, synthesized via the enzymatic reduction of 2-C-methyl-D-erythritol-2,4-cyclodiphosphate (MEcPP) by IspG (HMBPP synthase) and subsequently converted to IPP and DMAPP by IspH (HMBPP reductase) .

Beyond its metabolic role, HMBPP is a potent phosphoantigen (PAg) that activates human Vγ9Vδ2 T cells, a subset of γδ T cells critical for antimicrobial and antitumor immunity . Microbial pathogens, including Mycobacterium tuberculosis, Plasmodium falciparum, and Escherichia coli, produce HMBPP during infection, enabling immune detection via Vγ9Vδ2 T cell receptors . This activation triggers cytokine production (e.g., IFN-γ, TNF-α), cytotoxicity against infected or malignant cells, and cross-talk with dendritic cells, positioning HMBPP as a therapeutic target for infectious diseases and cancer .

Properties

IUPAC Name

[(4-hydroxy-3-methylbut-2-enoxy)-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O8P2/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9/h2,6H,3-4H2,1H3,(H,10,11)(H2,7,8,9)/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSIZRKJVDMQOQ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOP(=O)([O-])OP(=O)([O-])[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9O8P2-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Synthesis of HMBPP

Phosphonate Intermediate Preparation

The chemical synthesis of HMBPP begins with dimethyl homoprenylphosphonate (5 ), a precursor subjected to oxalyl chloride treatment under catalytic dimethylformamide (DMF) to form phosphonic acid chloride (6 ). This step avoids traditional ammonium salt intermediates, streamlining the process. The reaction proceeds at ambient temperature, yielding 6 with minimal purification requirements. Subsequent coupling with hydroxyl-bearing intermediates introduces the enyl pyrophosphate moiety.

Stereoselective Formation of the (E)-Configuration

Stereochemical control is achieved through Wittig or Horner-Wadsworth-Emmons reactions, leveraging stabilized ylides to favor the thermodynamically stable (E)-isomer. For example, phosphorylation of (E)-configured intermediates using pyrophosphate donors in anhydrous tetrahydrofuran (THF) ensures retention of stereochemistry. Post-synthetic purification via ion-exchange chromatography (e.g., DEAE-Sepharose) resolves HMBPP from unreacted starting materials, achieving >98% purity.

Table 1: Key Parameters in HMBPP Chemical Synthesis
Parameter Value/Description Source
Starting Material Dimethyl homoprenylphosphonate
Chlorinating Agent Oxalyl chloride + catalytic DMF
Reaction Temperature Ambient (20–25°C)
Final Purity >98% (ion chromatography)
Scale Up to 10 g per batch

Biosynthetic Production via the MEP Pathway

Enzymatic Conversion by IspG and IspH

In microbial systems, HMBPP is an intermediate in the methylerythritol phosphate (MEP) pathway. IspG (GcpE) catalyzes the reduction of 2-C-methyl-D-erythritol-2,4-cyclodiphosphate (MEcPP) to HMBPP, while IspH mediates its conversion to isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Recombinant expression of E. coli IspG/IspH in E. coli BL21(DE3) yields active enzymes, though IspH’s oxygen-sensitive [4Fe-4S] cluster necessitates anaerobic purification.

Fermentation and Extraction

Large-scale HMBPP production employs engineered E. coli strains overexpressing the MEP pathway. Fermentation at 37°C in M9 minimal media supplemented with glycerol and yeast extract maximizes HMBPP accumulation. Cells are lysed via sonication, and HMBPP is purified via anion-exchange chromatography (pH 7.4, 0–500 mM NaCl gradient).

Table 2: Biosynthetic Yield of HMBPP in Microbial Systems
Organism HMBPP Titer (mg/L) Purification Method Source
E. coli BL21(DE3) 120 Anion-exchange chromatography

Analytical Characterization

Chromatographic Purity Assessment

Ion chromatography with conductivity detection confirms HMBPP purity. A Dionex IonPac AS11-HC column (4 × 250 mm) and NaOH gradient (5–100 mM over 20 min) resolve HMBPP (retention time: 12.3 min) from IPP and DMAPP.

Structural Validation via NMR

¹H and ³¹P NMR spectra in D₂O verify the (E)-configuration and pyrophosphate linkage. Key signals include:

  • ¹H NMR: δ 5.82 (dt, J = 15.6 Hz, 1H, H-2), 4.21 (m, 1H, H-4).
  • ³¹P NMR: δ -10.2 (d, J = 20 Hz, Pα), -12.1 (d, J = 20 Hz, Pβ).

Challenges and Optimization Strategies

Stability of the [4Fe-4S] Cluster in IspH

IspH’s oxygen sensitivity limits biosynthetic efficiency. Anaerobic chambers (<1 ppm O₂) and reducing agents (e.g., dithiothreitol) stabilize the [4Fe-4S] cluster during purification. Site-directed mutagenesis (e.g., Cys → Ser substitutions) has been explored but reduces catalytic activity by 70%.

Scalability of Chemical Synthesis

While chemical routes achieve 10 g batches, solvent-intensive steps (e.g., THF) and low yields (<30%) in phosphorylation hinder industrial application. Continuous-flow systems and phase-transfer catalysts are under investigation to improve efficiency.

Comparative Analysis of Methods

Table 3: Chemical vs. Biosynthetic HMBPP Production
Parameter Chemical Synthesis Biosynthesis
Yield 10 g (lab-scale) 120 mg/L (fermentation)
Purity >98% 80–90%
Stereochemical Control High (E:Z > 95:5) Enzyme-dependent
Cost High (precursor costs) Moderate (fermentation)

Chemical Reactions Analysis

Enzymatic Reduction to Isoprenoid Precursors

HMBPP undergoes reductive dehydroxylation catalyzed by the [4Fe-4S] cluster-containing enzyme 4-hydroxy-3-methylbut-2-enyl diphosphate reductase (IspH) . This reaction produces two isoprenoid precursors:

  • Isopentenyl pyrophosphate (IPP)

  • Dimethylallyl pyrophosphate (DMAPP)

Reaction Mechanism:

  • Substrate Binding : HMBPP coordinates to the [4Fe-4S] cluster via its C4 hydroxyl group, forming a Fe–O bond (distance: 2.0 Å) .

  • Electron Transfer : The [4Fe-4S]+^+ cluster donates two electrons, enabling reductive elimination of the hydroxyl group.

  • Protonation : Sequential protonation of intermediates leads to IPP (70–80%) and DMAPP (20–30%), depending on reaction conditions .

Key Experimental Findings:

ParameterValue/ObservationSource
Catalytic Efficiency kcat=0.8s1k_{cat}=0.8\,\text{s}^{-1}
Electron Donors Ferredoxin, flavodoxin, or dithionite
Oxygen Sensitivity Reaction inhibited by O2_2

Role of the [4Fe-4S] Cluster

The [4Fe-4S] cluster in IspH is essential for catalysis. Mutagenesis studies reveal:

  • His42 and His124 residues stabilize substrate binding (KmK_m increases 10-fold in mutants) .

  • Glu126 mutation disrupts cluster integrity, halting catalysis .

Spectroscopic Evidence:

  • EPR/ENDOR : Trapped intermediates (e.g., FeS A state) confirm direct cluster-substrate interaction during reduction .

  • Mössbauer Spectroscopy : Identifies the +1 oxidation state of the [4Fe-4S] cluster during catalysis .

Non-Enzymatic Reactions

While enzymatic reduction dominates, HMBPP participates in:

Substitution Reactions:

  • Nucleophilic Attack : The pyrophosphate group can be replaced by nucleophiles (e.g., thiols) under basic conditions, forming thioether derivatives .

Comparative Reactivity with Analogues

CompoundReactivity with IspHKey Difference
2-C-Methyl-D-erythritol-4-phosphate Precursor in MEP pathwayLacks conjugated double bond
Isopentenyl pyrophosphate Product of HMBPP reductionNo hydroxyl group for coordination

Structural Determinants of Reactivity

  • Stereochemistry : The E-configuration at C2–C3 is critical for binding to IspH’s hydrophobic pocket .

  • Pyrophosphate Group : Serves as a recognition motif for enzyme-substrate interaction .

Scientific Research Applications

Biochemical Research

HMBPP serves as a crucial intermediate in the synthesis of isoprenoids, which are vital for numerous biological functions. Its role in the MEP pathway has made it a subject of extensive research aimed at understanding isoprenoid biosynthesis and its implications for microbial physiology.

Table 1: Key Isoprenoid Products Derived from HMBPP

Product NameFunctionality
Isopentenyl PyrophosphatePrecursor for terpenes and sterols
Dimethylallyl PyrophosphateKey intermediate in various biosynthetic pathways

Medical Applications

HMBPP has garnered attention as a potential therapeutic target due to its unique presence in pathogenic organisms such as Mycobacterium tuberculosis and malaria parasites. It acts as a phosphoantigen that activates human Vγ9/Vδ2 T cells, which are crucial for immune responses against infections . Its extraordinary potency (bioactivity of approximately 0.1 nM) positions it as a promising candidate for immunotherapy against infectious diseases .

Case Study: Activation of T Cells
Research indicates that treatment with HMBPP can significantly expand circulating Vγ9/Vδ2 T cells, enhancing their cytotoxic capabilities against infected cells. This effect was observed in macaques treated with HMBPP and IL-2, leading to prolonged immune responses .

Vector Control Strategies

Recent studies have explored HMBPP's role as a phagostimulant in mosquito species that transmit malaria and other diseases. The addition of HMBPP to blood meals has been shown to increase feeding rates among mosquitoes, suggesting its utility in developing environmentally friendly vector control strategies .

Table 2: Impact of HMBPP on Mosquito Feeding Behavior

Mosquito SpeciesFeeding Rate Increase (%)
Anopheles coluzziiSignificant
Aedes aegyptiSignificant
Culex pipiensSignificant

Industrial Applications

HMBPP is also being investigated for its potential in metabolic engineering to produce valuable isoprenoids. The eco-friendly synthesis pathways utilizing genetically engineered microorganisms highlight its promise as an alternative to petroleum-derived products .

Mechanism of Action

The mechanism of action of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate involves its conversion by the enzyme 4-hydroxy-3-methylbut-2-enyl diphosphate reductase (IspH). This enzyme contains a 4Fe-4S cluster that facilitates the reduction of the compound into isopentenyl diphosphate and dimethylallyl diphosphate. These products are then used in the biosynthesis of various isoprenoids .

Comparison with Similar Compounds

Table 1: Structural and Pathway Features of HMBPP and Related Isoprenoid Precursors

Compound Structure Biosynthetic Pathway Key Enzymes Involved Primary Sources
HMBPP (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate MEP pathway IspG (synthase), IspH (reductase) Bacteria, algae, plant plastids
IPP Isopentenyl pyrophosphate Mevalonate/MEP HMG-CoA reductase (mevalonate) Eukaryotes, archaea, some bacteria
DMAPP Dimethylallyl pyrophosphate Mevalonate/MEP IDI-1 (isomerase) Universal
BrHPP (synthetic analog) Bromohydrin pyrophosphate Synthetic N/A Laboratory-derived
  • HMBPP vs. IPP : HMBPP differs structurally from IPP by the presence of a hydroxyl group at position 4 and a double bond at C2–C3 . While IPP is produced via both the mevalonate (eukaryotes) and MEP (bacteria/plants) pathways, HMBPP is exclusive to the MEP pathway .
  • HMBPP vs. DMAPP : DMAPP is an isomer of IPP and shares a similar backbone with HMBPP but lacks the hydroxyl group. HMBPP can mimic DMAPP in certain enzymatic reactions, such as serving as an alternative starter unit for geranylgeranyl pyrophosphate (GGPP) synthases .

Functional Comparison in Immune Activation

Table 2: Immunostimulatory Potency of Phosphoantigens

Compound Source Activation of Vγ9Vδ2 T Cells Relative Potency Therapeutic Applications
HMBPP Microbial MEP pathway Direct, TCR-dependent ++++ Antimicrobial/antitumor therapies
IPP Host mevalonate pathway Indirect, via BTN3A1 ++ Cancer immunotherapy
BrHPP Synthetic Direct, TCR-dependent +++ Clinical trials (e.g., bromohydrin)
  • HMBPP vs. IPP : HMBPP is ~30,000-fold more potent than IPP in activating Vγ9Vδ2 T cells due to its direct interaction with the T cell receptor (TCR) and butyrophilin 3A1 (BTN3A1) complex . IPP, a "self"-antigen, requires accumulation under cellular stress (e.g., cancer) and relies on BTN3A1 for presentation .
  • Synthetic Analogs : Bromohydrin pyrophosphate (BrHPP) and 2-methyl-3-butenyl-1-pyrophosphate (2M3B1PP) mimic HMBPP but exhibit lower potency. BrHPP has been used in clinical trials to expand Vγ9Vδ2 T cells ex vivo .

Metabolic and Therapeutic Implications

  • Microbial Specificity : HMBPP’s absence in human metabolism makes it a pathogen-specific biomarker, enabling targeted immune responses against infections . In contrast, IPP’s presence in stressed host cells links it to autoimmune risks if overactivated .
  • Enzymatic Targets: Inhibitors of HMBPP synthase (IspG) or reductase (IspH) disrupt bacterial isoprenoid biosynthesis, offering antibiotic strategies. For example, fosmidomycin targets IspC (DXR) in the MEP pathway, reducing HMBPP production .

Biological Activity

(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) is a significant compound in the realm of immunology and microbiology, primarily recognized for its role as a potent activator of γδ T cells. This article delves into the biological activity of HMBPP, exploring its mechanisms, effects on immune responses, and implications in various biological systems.

Overview of HMBPP

HMBPP is a key intermediate in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is responsible for isoprenoid biosynthesis in many bacteria and some eukaryotic organisms, including plants and algae. However, it is not synthesized in vertebrates, making its effects particularly interesting in studies involving immune responses to microbial infections.

Activation of γδ T Cells

HMBPP has been identified as a major activator for human γδ T cells, particularly the Vγ9/Vδ2 subset. Research indicates that HMBPP is approximately 10410^4 times more effective than isopentenyl pyrophosphate (IPP) in stimulating these immune cells . The activation mechanism involves the recognition of HMBPP by specific receptors on γδ T cells, leading to their proliferation and production of cytokines such as IFN-γ.

Table 1: Comparison of HMBPP and IPP Activation Potency

CompoundActivation Potency (Relative)
HMBPP10410^4 times more potent
IPPBaseline

Cytotoxic Responses

In studies involving macaques, prolonged treatment with HMBPP combined with interleukin-2 (IL-2) resulted in a significant expansion of circulating Vγ2Vδ2 T cells. These cells exhibited a cytotoxic phenotype characterized by the expression of CD8 and the production of perforin, suggesting that HMBPP can enhance the cytotoxic potential of these T cells against pathogens . The accumulation of these activated T cells in pulmonary tissues persisted for several months after treatment, indicating a lasting immune response.

Phagostimulant Activity

Recent findings have highlighted the role of HMBPP as a phagostimulant in mosquito vectors such as Anopheles and Aedes species. When added to blood meals, HMBPP significantly increased feeding rates among these mosquitoes, suggesting potential applications in vector control strategies . The presence of the pyrophosphate group in HMBPP is crucial for this stimulatory effect, as modifications to this structure resulted in loss of activity.

Table 2: Feeding Rates in Mosquitoes with HMBPP Supplementation

Mosquito SpeciesFeeding Rate (%)
Anopheles gambiae>90
Aedes aegypti>90
Culex pipiens>90

Case Studies

  • Macaque Study on T Cell Expansion : A study demonstrated that macaques treated with HMBPP and IL-2 experienced a marked increase in Vγ2Vδ2 T cell numbers within one week post-treatment. These findings underscore the potential for HMBPP to enhance immune responses in vivo .
  • Vector Control Research : In experiments assessing mosquito feeding behavior, the addition of HMBPP to artificial feeding solutions resulted in doubled feeding rates compared to controls without HMBPP. This suggests that HMBPP could be utilized to improve bait formulations for vector management .

Q & A

Q. What is the role of HMBPP in the methylerythritol phosphate (MEP) pathway?

HMBPP is a critical intermediate in the MEP pathway, a non-mevalonate route for isoprenoid biosynthesis. It is converted into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the enzyme 4-hydroxy-3-methylbut-2-enyl diphosphate reductase (IspH/LytB). This step represents the terminal reaction in the MEP pathway, linking microbial metabolism to the production of essential isoprenoids like sterols and terpenoids .

Methodological Insight : To confirm HMBPP's role, researchers often use gene knockout studies (e.g., lytB deletion in Mycobacterium tuberculosis) combined with metabolic flux analysis. LC-MS quantifies pathway intermediates, while enzymatic assays monitor IspH activity using NADPH oxidation as a proxy .

Q. How can HMBPP be detected and quantified in microbial cultures?

HMBPP detection requires sensitive analytical techniques due to its low intracellular concentration. Liquid chromatography-mass spectrometry (LC-MS) with stable isotope-labeled internal standards (e.g., deuterated HMBPP) is the gold standard. Alternatively, enzymatic recycling assays using purified IspH can amplify signals via NADPH depletion kinetics .

Example Protocol :

  • Extract metabolites using cold methanol:water (4:1).
  • Separate via reversed-phase LC (C18 column).
  • Quantify using negative-ion mode MS with m/z 319.0 (HMBPP) and 323.0 (deuterated standard) .

Q. What experimental models are used to study HMBPP biosynthesis?

Microbial systems like Escherichia coli, Plasmodium falciparum, and Mycobacterium tuberculosis are common due to their reliance on the MEP pathway. Plant models (e.g., Arabidopsis thaliana) are used for plastid isoprenoid studies. Heterologous expression of MEP pathway genes in E. coli enables controlled HMBPP production .

Key Consideration : Ensure pathway intermediates do not feedback-inhibit upstream enzymes. Overexpression of rate-limiting enzymes (e.g., DXR, IspG) optimizes HMBPP yield .

Advanced Research Questions

Q. How does the IspH enzyme catalyze the conversion of HMBPP to IPP/DMAPP?

IspH employs a [4Fe-4S] cluster to mediate reductive cleavage of HMBPP. The mechanism involves two sequential electron transfers from NADPH, producing IPP and DMAPP in a ~5:1 ratio. Structural studies (X-ray crystallography) reveal conformational changes during substrate binding and product release .

Experimental Design :

  • Use stopped-flow spectroscopy to track reaction kinetics.
  • Employ site-directed mutagenesis (e.g., Cys→Ala substitutions) to probe Fe-S cluster roles.
  • Simulate dynamics via molecular docking and QM/MM calculations .

Q. How does HMBPP regulate Vγ9Vδ2 T-cell activation, and what are its implications for immunotherapy?

HMBPP is a potent phosphoantigen that activates Vγ9Vδ2 T-cells by binding to the Vγ9 TCR and butyrophilin BTN3A1. This interaction triggers cytotoxicity against infected or cancerous cells. Researchers use in vitro T-cell expansion assays with synthetic HMBPP analogs (e.g., bromohydrin pyrophosphate) to study activation thresholds .

Key Findings :

  • HMBPP activates T-cells at picomolar concentrations, 10,000-fold lower than IPP.
  • Co-culture with zoledronate (a mevalonate pathway inhibitor) synergistically enhances cytotoxicity .

Q. What strategies resolve contradictions in HMBPP's role across microbial pathogens?

Discrepancies arise in pathogens like Plasmodium (MEP-dependent) versus Toxoplasma (mevalonate-dependent). Comparative metabolomics and isotopic labeling (¹³C-glucose tracing) clarify pathway utilization. CRISPR interference (CRISPRi) can silence MEP genes to assess HMBPP essentiality .

Data Interpretation Table :

PathogenHMBPP Detected?MEP Pathway Active?
M. tuberculosisYesYes (essential)
Plasmodium falciparumYesYes
Toxoplasma gondiiNoNo (mevalonate only)

Q. How can HMBPP be stabilized for in vivo studies given its hydrolytic instability?

HMBPP’s labile pyrophosphate group necessitates prodrug strategies. Phosphonodiamidate prodrugs mask the phosphate moiety, improving serum stability. Post-administration, esterases in target tissues (e.g., tumors) release active HMBPP. Validate stability via HPLC and assess bioactivation using γδ T-cell activation assays .

Prodrug Design Example :

  • Symmetric phosphonodiamidate derivatives with methylene or difluoromethylene linkers.
  • Serum half-life: >24 hours (vs. <1 hour for native HMBPP) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate
Reactant of Route 2
(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.